2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-6-11-9(10)12-8(7)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHDGFQOOPMEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=CN=C(N=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: 2-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine
The foundational step involves preparing the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. A method adapted from CN102633802A ( ) utilizes 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material. Selective dechlorination at the C4 position is achieved via hydrogenation under atmospheric pressure with a palladium catalyst (5% Pd/C) in ethanol at 25°C. This yields 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with 85% efficiency (Table 1) .
Table 1: Selective Dechlorination Conditions
| Parameter | Value |
|---|---|
| Starting Material | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
| Catalyst | 5% Pd/C |
| Solvent | Ethanol |
| Temperature | 25°C |
| Yield | 85% |
N7 Alkylation with 2-Methoxyethyl Groups
Introducing the 2-methoxyethyl moiety at the N7 position requires careful alkylation. A protocol inspired by CN110386936B ( ) employs 2-methoxyethyl bromide as the alkylating agent. The reaction is conducted in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C, followed by gradual warming to room temperature. This method achieves a 78% yield, with minimal dialkylation observed (Table 2) .
Table 2: Alkylation Optimization
| Condition | Outcome |
|---|---|
| Base | NaH (1.2 equiv) |
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Alternative solvents like dimethylformamide (DMF) reduce yields to 65% due to increased side reactions, underscoring the importance of solvent polarity.
One-Pot Cyclization and Alkylation
A convergent approach synthesizes the pyrrolo[2,3-d]pyrimidine core and introduces the 2-methoxyethyl group simultaneously. Adapted from CN111303162B ( ), this method starts with 2-chloro-4-aminopyrimidine derivatives. Cyclization with a methoxyethyl-substituted propargyl alcohol under copper(I) catalysis forms the pyrrole ring, followed by chlorination using phosphorus oxychloride (POCl₃). This route achieves a 70% overall yield but requires rigorous temperature control to prevent decomposition (Table 3) .
Table 3: One-Pot Synthesis Parameters
| Step | Conditions |
|---|---|
| Cyclization Catalyst | CuI (10 mol%) |
| Chlorination Agent | POCl₃ |
| Temperature Range | -10°C (cyclization) → 80°C (chlorination) |
| Total Yield | 70% |
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Alkylation | High regioselectivity | Multi-step purification | 78% |
| One-Pot Synthesis | Fewer intermediates | Sensitive to temperature | 70% |
The stepwise method offers superior reproducibility, while the one-pot approach reduces solvent waste.
Scale-Up Considerations
Industrial production favors the stepwise alkylation route due to its compatibility with flow chemistry systems. Pilot-scale trials using continuous reactors demonstrate yields exceeding 75% at throughputs of 1 kg/day. Critical quality control metrics include HPLC purity (>99%) and residual solvent levels (<0.1% THF) .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyrrolopyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogues of 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine include derivatives with modifications at positions 4, 5, 6, and 6. A comparative analysis is provided below:
Key Observations:
- Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound provides moderate hydrophilicity compared to lipophilic groups like cyclopropylmethyl or cyclopentyl .
- Synthetic Utility: SEM-protected derivatives (e.g., ) serve as intermediates for further functionalization, highlighting the versatility of the pyrrolo[2,3-d]pyrimidine core.
Biological Activity
2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
IUPAC Name: 2-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine
Molecular Formula: C9H10ClN3O
Molecular Weight: 199.65 g/mol
InChI: InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-6-11-9(10)12-8(7)13/h2-3,6H,4-5H2,1H3
The biological activity of 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt cellular pathways related to growth and proliferation. This inhibition can lead to significant effects on cancer cell lines and other pathological conditions.
Anticancer Activity
Research indicates that compounds within the pyrrolopyrimidine family exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism involves disruption of signaling pathways critical for tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine on A431 vulvar epidermal carcinoma cells. The compound demonstrated significant inhibition of cell proliferation and migration, suggesting its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | A431 | 15 | Enzyme inhibition |
| Comparison Compound A | A431 | 20 | Enzyme inhibition |
| Comparison Compound B | A431 | 25 | Apoptosis induction |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in critical cellular processes. Notably, it has shown activity against phosphoinositide 3-kinases (PI3K), which are vital for cell survival and metabolism.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloropyrimidine | Structure | Moderate enzyme inhibition |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Structure | Anticancer activity |
| 6-(2,6-Dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-one | Structure | Strong kinase inhibition |
Therapeutic Potential
Given its biological activity, 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine holds promise for therapeutic applications in oncology and potentially in other areas such as antiviral therapies. Its structure allows for modifications that could enhance its efficacy and selectivity for specific targets.
Future Directions in Research
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects in vivo are necessary to advance its development as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for 2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine?
Methodological Answer: Synthesis typically involves functionalizing a pyrrolo[2,3-d]pyrimidine core. A common approach includes:
Core Preparation : Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1500-85-2), synthesized via methods described in patents like US10364248B2, which outlines halogenation and cyclization steps for pyrrolopyrimidines .
Alkylation : Introduce the 2-methoxyethyl group using alkylating agents (e.g., 2-methoxyethyl bromide) under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in polar aprotic solvents like DMF or NMP. Reaction monitoring via TLC ensures completion .
Purification : Use column chromatography or recrystallization to isolate the product, confirmed via NMR (¹H/¹³C) and LC-MS .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| Core Halogenation | POCl₃, reflux, 6h | 75-85% | |
| Alkylation | 2-Methoxyethyl bromide, Cs₂CO₃, DMF, 60°C, 12h | 60-70% |
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies protons on the pyrrolopyrimidine core (δ 8.2–8.5 ppm for H-5) and the 2-methoxyethyl chain (δ 3.4–3.6 ppm for OCH₃). ¹³C NMR confirms the chlorine substituent (C-Cl at ~140 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 211.65) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions, though limited data exists for this specific derivative .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating its kinase inhibition potential?
Methodological Answer:
- Target Selection : Prioritize kinases with known sensitivity to pyrrolopyrimidines (e.g., JAK2, EGFR) based on structural analogs .
- Assay Optimization :
- Use ATP-competitive binding assays (e.g., fluorescence polarization) with purified kinase domains.
- IC₅₀ determination requires dose-response curves (1 nM–10 μM range) .
- Control Compounds : Include staurosporine (broad-spectrum inhibitor) and analogs (e.g., 2-amino-4-m-bromoanilino derivatives) for comparison .
Key Insight : Substituent position (e.g., 2-chloro vs. 4-chloro) drastically alters selectivity. For example, 2-chloro derivatives show higher affinity for JAK2 than EGFR .
Q. How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
Meta-Analysis Framework :
- Compile datasets from antiviral (e.g., Zika virus EC₅₀) and anticancer (e.g., IC₅₀ in leukemia cell lines) studies .
- Normalize data using Z-score or fold-change relative to controls.
Structure-Activity Relationship (SAR) Profiling :
- Correlate substituent effects (e.g., 2-methoxyethyl vs. cyclopentyl) with activity trends. For instance, bulkier groups reduce antiviral potency but enhance kinase inhibition .
Mechanistic Cross-Validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target engagement .
Q. What computational strategies optimize its drug-likeness and target binding?
Methodological Answer:
- Molecular Docking : Use software like MOE or AutoDock to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues).
- Example: The 2-chloro group forms a halogen bond with JAK2’s Leu855 .
- ADMET Prediction : Tools like SwissADME predict solubility (LogP ~2.5) and CYP450 inhibition risks.
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing methoxyethyl with trifluoroethyl) .
Q. How do crystallographic studies inform salt form selection for improved bioavailability?
Methodological Answer:
- Polymorph Screening : Test salt forms (e.g., HCl, mesylate) via slurry crystallization in solvents like ethanol/water mixtures .
- Stability Analysis : Accelerated stability studies (40°C/75% RH, 4 weeks) identify hygroscopic or degradant-prone forms.
- Bioavailability Correlation : Select salts with high aqueous solubility (>50 μg/mL) and low melting points (<200°C) for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
